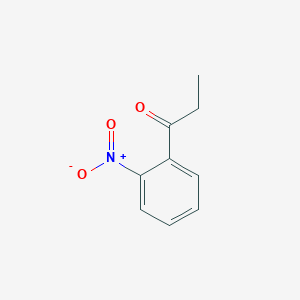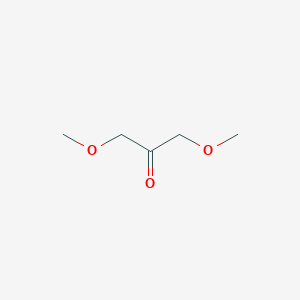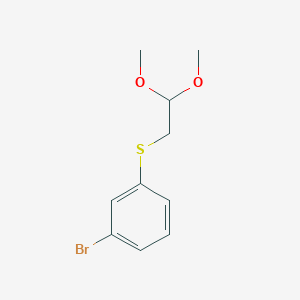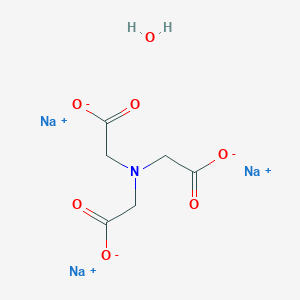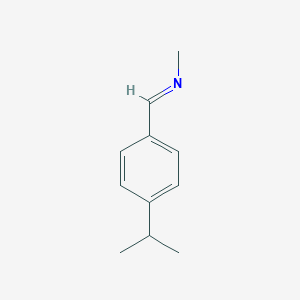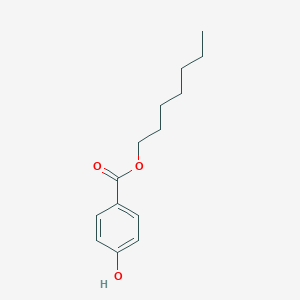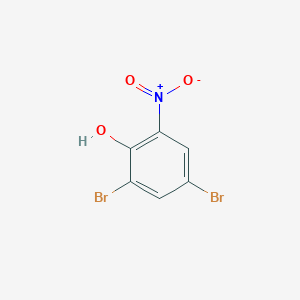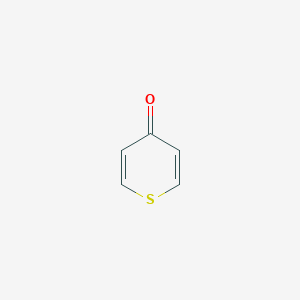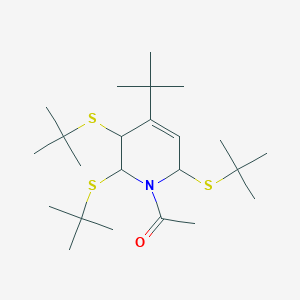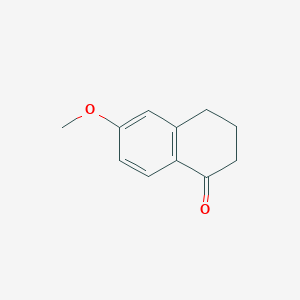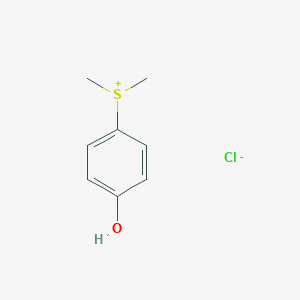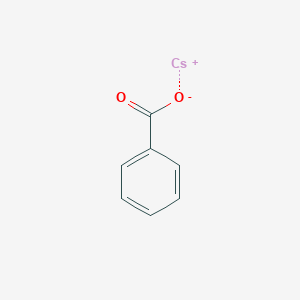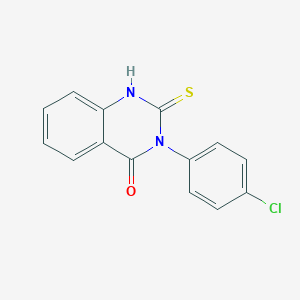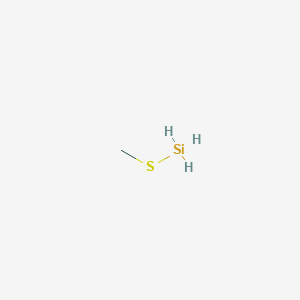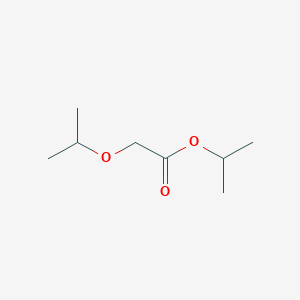
Isopropyl isopropoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl isopropoxyacetate (IPIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular weight of 176.23 g/mol and a boiling point of 215°C. IPIA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Isopropyl isopropoxyacetate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. It has been shown to have a significant effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Isopropyl isopropoxyacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
Isopropyl isopropoxyacetate has been shown to have various biochemical and physiological effects on the body. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a significant effect on the central nervous system, causing sedation and muscle relaxation. In addition, Isopropyl isopropoxyacetate has been shown to have a hypotensive effect, reducing blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl isopropoxyacetate has several advantages and limitations when used in lab experiments. One of the advantages is its versatility, as it can be used as a solvent, intermediate, and building block in the synthesis of various compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, as it has been shown to have a significant effect on the central nervous system and can cause sedation and muscle relaxation. Additionally, Isopropyl isopropoxyacetate can be expensive to produce, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Isopropyl isopropoxyacetate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl isopropoxyacetate and its potential side effects.
Métodos De Síntesis
Isopropyl isopropoxyacetate can be synthesized using various methods, including the reaction of isopropyl alcohol with isopropyl chloroacetate, the reaction of isopropyl alcohol with chloroacetic acid, and the reaction of isopropyl alcohol with isopropenyl acetate. However, the most common method of synthesis involves the reaction of isopropyl alcohol with isopropenyl acetate in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Isopropyl isopropoxyacetate has shown potential applications in various scientific research fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is used as a solvent, intermediate, and building block in the synthesis of various compounds. In the pharmaceutical industry, Isopropyl isopropoxyacetate has been used as a starting material for the synthesis of antihypertensive agents, anticonvulsants, and anti-inflammatory drugs. In agrochemicals, Isopropyl isopropoxyacetate has been used as a raw material for the synthesis of herbicides and insecticides.
Propiedades
Número CAS |
17639-74-6 |
|---|---|
Nombre del producto |
Isopropyl isopropoxyacetate |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
propan-2-yl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
IPIPONKOIUEBFX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)OC(C)C |
SMILES canónico |
CC(C)OCC(=O)OC(C)C |
Sinónimos |
Isopropoxyacetic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



